Superior Ferroptosis Induction in Triple-Negative Breast Cancer vs. Luminal A Cells
Formosanin C (FC) demonstrated selective and potent induction of ferroptosis in triple-negative breast cancer (TNBC) MDA-MB-231 cells compared to luminal A MCF-7 cells, as evidenced by significantly elevated cytosolic and lipid ROS formation and more pronounced GPX4 depletion in TNBC cells [1]. While the study did not provide a single direct IC50 ratio, it explicitly characterizes FC as a 'superior' ferroptosis inducer in the aggressive TNBC subtype [1].
| Evidence Dimension | Ferroptosis induction potency (ROS generation, GPX4 depletion) |
|---|---|
| Target Compound Data | Superior induction of cytosolic and lipid ROS formation and GPX4 depletion in MDA-MB-231 cells |
| Comparator Or Baseline | MCF-7 (luminal A) cells |
| Quantified Difference | Qualitatively superior; not quantified as a single numeric ratio |
| Conditions | Human breast cancer cell lines MDA-MB-231 and MCF-7, ferroptosis-specific inhibitor and iron chelator controls |
Why This Matters
This selective ferroptosis induction in TNBC versus luminal A supports the compound's targeted utility in aggressive breast cancer research and differentiates it from non-selective apoptosis inducers.
- [1] Chen, P. Y., et al. (2022). Vulnerability of Triple-Negative Breast Cancer to Saponin Formosanin C-Induced Ferroptosis. Antioxidants, 11(2), 282. View Source
